Cas no 1171333-04-2 (5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid)
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- EN300-231393
- MFCD09473427
- WWB33304
- 1171333-04-2
- 5-[(Ethylamino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid
- AKOS005167754
- CS-0241102
- 5-(ethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid
- 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylicacid
- STK351776
-
- MDL: MFCD09473427
- Inchi: 1S/C8H11N3O3/c1-3-9-7(12)6-4-5(8(13)14)10-11(6)2/h4H,3H2,1-2H3,(H,9,12)(H,13,14)
- InChI Key: NKRMCZZWXIQIDD-UHFFFAOYSA-N
- SMILES: O=C(C1=CC(C(=O)O)=NN1C)NCC
Computed Properties
- Exact Mass: 197.08004122Da
- Monoisotopic Mass: 197.08004122Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 84.2Ų
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB500952-100 mg |
5-[(Ethylamino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB500952-250 mg |
5-[(Ethylamino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB500952-500 mg |
5-[(Ethylamino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB500952-1 g |
5-[(Ethylamino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB500952-5 g |
5-[(Ethylamino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 5g |
€1,185.30 | 2022-03-01 | ||
| Chemenu | CM487114-1g |
5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 97% | 1g |
$262 | 2022-06-14 | |
| Chemenu | CM487114-5g |
5-(Ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 97% | 5g |
$779 | 2022-06-14 | |
| Enamine | EN300-231393-0.05g |
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 95% | 0.05g |
$164.0 | 2024-06-20 | |
| Enamine | EN300-231393-0.1g |
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 95% | 0.1g |
$245.0 | 2024-06-20 | |
| Enamine | EN300-231393-0.25g |
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid |
1171333-04-2 | 95% | 0.25g |
$349.0 | 2024-06-20 |
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid Suppliers
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1171333-04-2): An Overview
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1171333-04-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring substituted with an ethylcarbamoyl group at the 5-position and a methyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for further investigation.
Recent studies have highlighted the pharmacological activities of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory and analgesic effects. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation.
In addition to its anti-inflammatory properties, 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid has also shown promise as an antiviral agent. A study conducted by a team of researchers from the University of California, Los Angeles (UCLA) investigated the antiviral activity of this compound against various strains of influenza virus. The results indicated that it significantly reduced viral replication and viral load in infected cells, suggesting its potential as a novel antiviral therapeutic.
The mechanism of action of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is not yet fully understood, but preliminary studies suggest that it may act through multiple pathways. One possible mechanism involves the modulation of signaling pathways involved in inflammation and immune response. Another study published in the European Journal of Medicinal Chemistry proposed that the compound may interact with specific cellular targets, such as enzymes or receptors, to exert its biological effects.
The synthesis of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been extensively studied, and several efficient synthetic routes have been reported in the literature. One common approach involves the reaction of 5-amino-1-methylpyrazole with ethyl isocyanate followed by carboxylation to form the final product. This method provides high yields and is suitable for large-scale production, making it an attractive option for industrial applications.
The safety profile of 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is another important aspect that has been evaluated in preclinical studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. These findings support its potential for further development as a safe and effective therapeutic agent.
In conclusion, 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1171333-04-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more data becomes available, it is likely that this compound will play an increasingly important role in the development of novel drugs for treating various diseases.
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